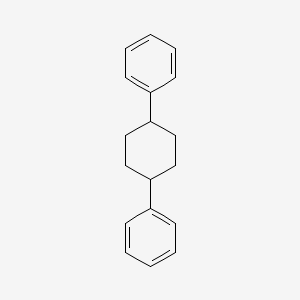
trans-1,4-Diphenylcyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-1,4-Diphenylcyclohexane: is an organic compound with the molecular formula C18H20 . It is a derivative of cyclohexane, where two phenyl groups are attached to the 1 and 4 positions of the cyclohexane ring in a trans configuration. This compound is known for its stability and unique structural properties, making it a subject of interest in various fields of scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: trans-1,4-Diphenylcyclohexane can be synthesized through several methods. One common approach involves the hydrogenation of 1,4-diphenyl-1,3-butadiene using a palladium catalyst. The reaction is typically carried out under high pressure and temperature to ensure complete hydrogenation .
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 1,4-diphenyl-1,3-butadiene. This process is optimized for large-scale production, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: trans-1,4-Diphenylcyclohexane undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens, nitro groups, alkyl groups, and corresponding electrophiles.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Fully saturated cyclohexane derivatives.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: trans-1,4-Diphenylcyclohexane is used as a model compound in studies of stereochemistry and conformational analysis. Its unique structure allows researchers to investigate the effects of steric hindrance and electronic interactions on chemical reactivity .
Biology and Medicine: In biological research, this compound is used as a reference compound in the study of drug-receptor interactions. Its structural similarity to certain bioactive molecules makes it a valuable tool in pharmacological studies .
Industry: The compound is used in the production of high-performance polymers and materials. Its stability and rigidity make it an ideal building block for the synthesis of advanced materials with specific mechanical and thermal properties .
Mécanisme D'action
The mechanism of action of trans-1,4-diphenylcyclohexane involves its interaction with various molecular targets. In chemical reactions, the compound’s phenyl groups can participate in π-π interactions, influencing the reactivity and selectivity of the reactions. In biological systems, the compound can interact with hydrophobic pockets of proteins, affecting their conformation and activity .
Comparaison Avec Des Composés Similaires
cis-1,4-Diphenylcyclohexane: The cis isomer of 1,4-diphenylcyclohexane has different spatial arrangement of the phenyl groups, leading to distinct chemical and physical properties.
1,4-Diphenylbutane: A structurally similar compound with a linear butane backbone instead of a cyclohexane ring.
1,4-Diphenylbenzene: Another related compound where the phenyl groups are attached to a benzene ring instead of a cyclohexane ring.
Uniqueness: trans-1,4-Diphenylcyclohexane is unique due to its trans configuration, which imparts specific steric and electronic properties. This configuration influences its reactivity, stability, and interactions with other molecules, making it distinct from its cis isomer and other related compounds .
Propriétés
Numéro CAS |
21072-42-4 |
|---|---|
Formule moléculaire |
C18H20 |
Poids moléculaire |
236.4 g/mol |
Nom IUPAC |
(4-phenylcyclohexyl)benzene |
InChI |
InChI=1S/C18H20/c1-3-7-15(8-4-1)17-11-13-18(14-12-17)16-9-5-2-6-10-16/h1-10,17-18H,11-14H2 |
Clé InChI |
VULCFZQVCFIKNK-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-nitro-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one](/img/structure/B14166706.png)
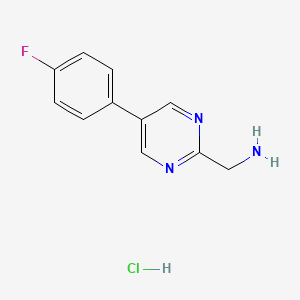
![2-Chloroethyl-3-methyl-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14166721.png)
![1-[4-(Benzylamino)-1H-pyrrol-2-yl]pent-4-en-1-one](/img/structure/B14166723.png)
![1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-methoxy-](/img/structure/B14166730.png)
![N-[(3,5-dimethoxyphenyl)methyl]-8-methyl-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B14166736.png)
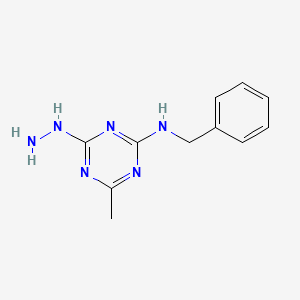
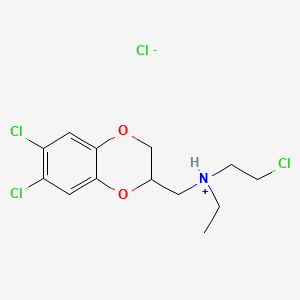
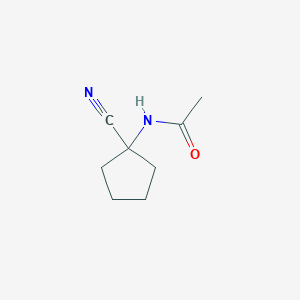
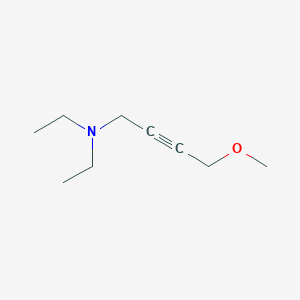
![N-[(4-methoxyphenyl)methyl]-N'-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanediamide](/img/structure/B14166768.png)

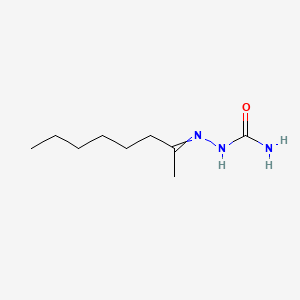
![2,6-Difluoro-4-[(e)-phenyldiazenyl]aniline](/img/structure/B14166779.png)
